Comprehensive Summary of the Application: NSC 625987 is primarily used as a Cdk4 inhibitor in life science research . It controls the biological activity of Cdk4, a cyclin-dependent kinase . This small molecule inhibitor is primarily used for phosphorylation and dephosphorylation applications .
Methods of Application or Experimental Procedures: The compound is typically used in its solid form and can be dissolved in ethanol or DMSO for application . It is stored at 2-8°C and protected from light . After reconstitution, it can be aliquoted and frozen at -20°C . Stock solutions are stable for up to 6 months at -20°C .
Results or Outcomes: As a potent, reversible, and substrate-competitive inhibitor of Cdk4/cyclin D1, NSC 625987 has an IC50 value of 200 nM . It displays approximately 500-fold greater selectivity for Cdk4/cyclin D1 over Cdc2/cyclin A (Cdk1/cyclin A), Cdk2/cyclin A, and Cdk2/cyclin E, with IC50 values for these targets being greater than 100 µM .
NSC 625987, also known as Cdk4 Inhibitor II, is a small molecule compound with the Chemical Abstracts Service number 141992-47-4. It belongs to the thioacridone class of compounds and functions primarily as a selective inhibitor of the cyclin-dependent kinase 4/cyclin D1 complex. With an inhibitory concentration (IC50) of approximately 0.2 µM, NSC 625987 exhibits significant selectivity for Cdk4 over other cyclin-dependent kinases, including Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM .
The primary chemical reaction involving NSC 625987 is its interaction with the Cdk4/cyclin D1 complex. As a reversible and potent substrate-competitive inhibitor, it binds to the active site of Cdk4, thereby preventing its phosphorylation activity on target substrates. This inhibition can lead to cell cycle arrest in cancer cells that rely on Cdk4 for progression from the G1 to S phase . The compound's structure allows it to engage in specific interactions with amino acid residues within the active site of Cdk4, which is crucial for its inhibitory action.
NSC 625987's biological activity is primarily characterized by its role in inhibiting cell proliferation in various cancer cell lines. By targeting the Cdk4/cyclin D1 complex, it disrupts normal cell cycle progression, leading to G1 phase arrest. This mechanism has been shown to be effective against several types of cancer, including breast and prostate cancers. The compound's selectivity for Cdk4 over other kinases minimizes off-target effects, making it a promising candidate for therapeutic applications in oncology .
The synthesis of NSC 625987 typically involves multi-step organic reactions starting from readily available precursors. While specific synthetic routes can vary, common methods include:
NSC 625987 has potential applications in cancer therapy due to its ability to inhibit cell cycle progression in tumor cells. It is primarily investigated for:
Interaction studies involving NSC 625987 focus on its binding affinity and selectivity towards various cyclin-dependent kinases. Research indicates that:
Several compounds share structural or functional similarities with NSC 625987. Here are a few notable examples:
Compound Name | Structure Type | Selectivity | IC50 (µM) |
---|---|---|---|
Palbociclib | Cyclin-dependent kinase inhibitor | Selective for Cdk4 | ~0.5 |
Ribociclib | Cyclin-dependent kinase inhibitor | Selective for Cdk4 | ~0.6 |
Abemaciclib | Cyclin-dependent kinase inhibitor | Broad spectrum | ~0.8 |
NSC 625987 is distinguished by its high selectivity for the Cdk4/cyclin D1 complex and its reversible binding mechanism, which allows for potential therapeutic applications with reduced side effects compared to broader-spectrum inhibitors like abemaciclib. Its unique thioacridone structure contributes to its specific binding properties and biological activity .